molecular formula C15H20O5 B13438881 2-Propan-2-yloxyethyl 4-(oxiran-2-ylmethoxy)benzoate

2-Propan-2-yloxyethyl 4-(oxiran-2-ylmethoxy)benzoate

Cat. No.: B13438881
M. Wt: 280.32 g/mol
InChI Key: WIXOVOWSUCEDGS-UHFFFAOYSA-N
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Description

2-Propan-2-yloxyethyl 4-(oxiran-2-ylmethoxy)benzoate is a chemical compound with a complex structure that includes an oxirane ring and a benzoate ester. This compound is known for its applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propan-2-yloxyethyl 4-(oxiran-2-ylmethoxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then esterified with 2-propan-2-yloxyethanol to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Propan-2-yloxyethyl 4-(oxiran-2-ylmethoxy)benzoate undergoes various types of chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under mild conditions.

Major Products

Scientific Research Applications

2-Propan-2-yloxyethyl 4-(oxiran-2-ylmethoxy)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Propan-2-yloxyethyl 4-(oxiran-2-ylmethoxy)benzoate involves its interaction with molecular targets through its oxirane ring and ester functionalities. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This interaction can disrupt normal cellular functions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propan-2-yloxyethyl 4-(oxiran-2-ylmethoxy)benzoate is unique due to its combination of an oxirane ring and a benzoate ester, which allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry.

Properties

Molecular Formula

C15H20O5

Molecular Weight

280.32 g/mol

IUPAC Name

2-propan-2-yloxyethyl 4-(oxiran-2-ylmethoxy)benzoate

InChI

InChI=1S/C15H20O5/c1-11(2)17-7-8-18-15(16)12-3-5-13(6-4-12)19-9-14-10-20-14/h3-6,11,14H,7-10H2,1-2H3

InChI Key

WIXOVOWSUCEDGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCOC(=O)C1=CC=C(C=C1)OCC2CO2

Origin of Product

United States

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